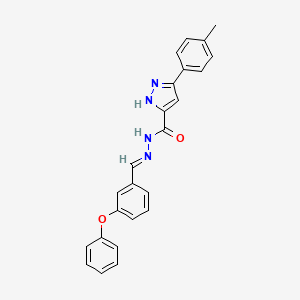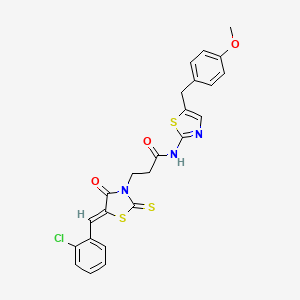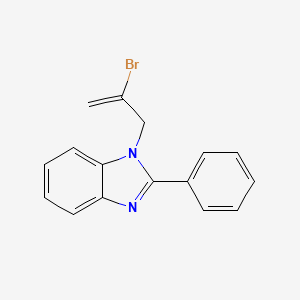![molecular formula C19H22N2O4 B11695793 2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)
2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CO-NH-NH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-ethylphenoxyacetohydrazide. The final step involves the reaction of 4-ethylphenoxyacetohydrazide with 2-methylphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the phenoxy and hydrazide groups play a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- 2-(4-methylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide
- 2-(4-ethylphenoxy)-N’-[2-(4-methylphenoxy)acetyl]acetohydrazide
- 2-(4-ethylphenoxy)-N’-[2-(2-methoxyphenoxy)acetyl]acetohydrazide
Uniqueness
2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide is unique due to the presence of both 4-ethylphenoxy and 2-methylphenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-8-10-16(11-9-15)24-12-18(22)20-21-19(23)13-25-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
CDEGOHCXNVDEPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695729.png)
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)


![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11695769.png)
